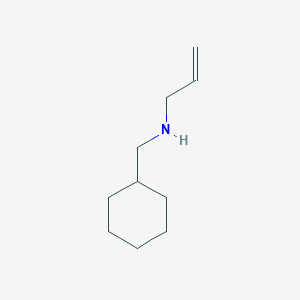

(Cyclohexylmethyl)(prop-2-en-1-yl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylmethyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-8-11-9-10-6-4-3-5-7-10/h2,10-11H,1,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBVWJCRAJTHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287532 | |

| Record name | N-2-Propen-1-ylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116855-58-4 | |

| Record name | N-2-Propen-1-ylcyclohexanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116855-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Propen-1-ylcyclohexanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

pKa Determination and Structural Insights: Secondary Allylic Amines with Cyclohexyl Motifs

Executive Summary

Secondary allylic amines bearing cyclohexyl groups represent a unique pharmacophore and catalytic motif where basicity is finely tuned by a "push-pull" mechanism between steric bulk and electronic induction. While simple aliphatic amines typically exhibit pKa values between 10.5 and 11.0, the introduction of an allylic system lowers this value, typically into the 10.0–10.2 range.

This guide provides a definitive technical analysis of the pKa values for N-allylcyclohexylamine and its derivatives. It synthesizes predictive data with established physical organic chemistry principles and details the Yasuda-Shedlovsky extrapolation protocol , the industry standard for accurately determining the pKa of lipophilic amines that are sparingly soluble in water.

Theoretical Framework: The Steric-Electronic Balance

The basicity of secondary allylic amines is governed by three competing factors. Understanding these is crucial for rational drug design and optimizing catalytic cycles.

Electronic Inductive Effects (-I vs +I)

-

Cyclohexyl Group (+I Effect): The cyclohexyl ring acts as an electron-donating alkyl group, increasing electron density on the nitrogen atom. In the gas phase, this would significantly increase basicity.

-

Allyl Group (-I Effect): The

hybridized carbons of the allyl group are more electronegative than the

Steric Inhibition of Solvation

In aqueous solution, the stability of the ammonium cation (

-

The "Cyclohexyl Penalty": The bulky cyclohexyl group creates a hydrophobic shield around the nitrogen center. This steric bulk hinders the approach of water molecules, destabilizing the protonated form (cation) relative to less hindered amines (like dimethylamine). This effect often counteracts the inductive donation, preventing the pKa from rising as high as expected.

Hybridization

The nitrogen atom in these amines is

Quantitative Data Landscape

The following table synthesizes experimental and high-confidence predicted pKa values for N-allylcyclohexylamine and relevant analogs.

Table 1: Comparative pKa Values (Aqueous, 25°C)

| Compound | Structure Type | pKa (Approx.)[2][3][4][5][6] | Key Structural Driver |

| Cyclohexylamine | Primary Aliphatic | 10.64 | Reference standard; moderate steric bulk. |

| N-Ethylcyclohexylamine | Secondary Aliphatic | ~10.80 | +I effect of ethyl group increases basicity slightly. |

| Allylamine | Primary Allylic | 9.49 | Strong -I effect of allyl group drops pKa significantly. |

| N-Allylmethylamine | Secondary Allylic | 10.11 | Methyl group (+I) partially restores basicity lost by allyl. |

| N-Allylcyclohexylamine | Secondary Allylic | 10.18 ± 0.20 | Target Compound. Cyclohexyl (+I) combats Allyl (-I). |

| N-Crotylcyclohexylamine | Secondary Allylic | ~10.30 | Methyl on double bond adds weak electron donation (+I). |

Technical Insight: The transition from N-Ethylcyclohexylamine (saturated) to N-Allylcyclohexylamine (unsaturated) results in a pKa drop of approximately 0.6 log units . This shift is consistent with the electron-withdrawing nature of the allyl group.

Experimental Methodology: The Yasuda-Shedlovsky Protocol[4][6][7][8][9]

Direct potentiometric titration of N-allylcyclohexylamine in water is often inaccurate due to low aqueous solubility (lipophilicity). The Yasuda-Shedlovsky extrapolation method is the validated protocol for such compounds.

Principle

The apparent pKa (

Workflow Diagram

Caption: Step-by-step workflow for determining the aqueous pKa of lipophilic amines using mixed-solvent extrapolation.

Detailed Protocol Steps

-

Solvent Preparation: Prepare carbonate-free mixtures of Methanol/Water at weight percentages of 30%, 40%, 50%, and 60%.

-

Sample Dissolution: Dissolve approximately

M of the amine in each solvent mixture. Ensure complete dissolution; sonicate if necessary. -

Titration:

-

Use a standardized 0.1 M HCl titrant.

-

Perform the titration under an inert Nitrogen (

) atmosphere to prevent -

Record pH vs. Volume of titrant.

-

-

Calculation of psKa: For each mixture, determine the apparent pKa (

) at the half-equivalence point. -

The Yasuda-Shedlovsky Equation:

[4][7][8]

Factors Influencing Basicity (Visualized)

The following diagram illustrates the competing forces that determine the final pKa of N-allylcyclohexylamine.

Caption: Logical map of steric and electronic factors converging to determine the specific pKa value.

Applications in Drug Development & Synthesis[11][12]

Pharmacological Implications[13]

-

Bioavailability: With a pKa of ~10.2, N-allylcyclohexylamine is predominantly protonated (cationic) at physiological pH (7.4). However, the fraction of neutral species (~0.16%) is sufficient for passive membrane transport, aided by the lipophilicity of the cyclohexyl ring.

-

hERG Channel Blockade: Secondary amines with cyclohexyl groups are often implicated in hERG channel binding. The pKa value is a critical parameter for modeling these interactions, as the cationic form typically binds to the channel pore.

Synthetic Utility

-

Catalysis: In organocatalysis, secondary amines are used to form enamines or iminium ions. The slightly lower basicity of the allyl variant (compared to dicyclohexylamine) allows for faster reversibility in catalytic cycles, potentially increasing turnover rates in Michael additions or aldol reactions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81115, N-Allylcyclohexylamine. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Vcalc. pKa of Cyclohexylamine. Retrieved from [Link]

-

Organic Chemistry Data. pKa Values of Amines. Retrieved from [Link]

-

ChemBK. N-Allylcyclohexylamine Chemical Properties. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Allylamine | C3H7N | CID 7853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [diposit.ub.edu]

An In-depth Technical Guide to the Physicochemical Properties of (Cyclohexylmethyl)(prop-2-en-1-yl)amine: A Predictive Approach

Abstract

Introduction: The Challenge of Characterizing Novel Compounds

The synthesis of novel chemical entities is a cornerstone of innovation in the chemical and pharmaceutical sciences. However, the comprehensive characterization of these new molecules often lags behind their creation. Fundamental physical properties, including boiling point and density, are critical for a wide range of applications, from reaction engineering and process design to formulation and toxicological assessment. In the absence of empirical data for (Cyclohexylmethyl)(prop-2-en-1-yl)amine, a predictive modeling approach becomes an indispensable tool for scientific advancement.

This guide will provide a detailed, step-by-step methodology for the theoretical estimation of the boiling point and density of (Cyclohexylmethyl)(prop-2-en-1-yl)amine. The causality behind the selection of predictive models and the use of structural analogs for validation will be thoroughly explained, ensuring a self-validating and trustworthy analysis.

Theoretical Framework: Predicting Physicochemical Properties

The prediction of boiling points and densities of organic compounds can be approached through various computational methods. Quantitative Structure-Property Relationship (QSPR) models are a particularly powerful class of these methods, establishing a mathematical correlation between the chemical structure of a molecule and its physical properties.[1][2][3][4]

For the boiling point of secondary amines, QSPR models often incorporate descriptors that account for molecular weight, intermolecular forces (van der Waals forces and hydrogen bonding), and molecular shape.[1][3][4] Similarly, the density of organic liquids can be estimated using models that consider atomic contributions, molecular volume, and packing efficiency.[5][6][7]

To enhance the confidence in our predicted values, a comparative analysis with structurally related compounds for which experimental data are available is crucial. These analogs provide a benchmark for the accuracy of the chosen predictive methods.

Predicted Physicochemical Properties of (Cyclohexylmethyl)(prop-2-en-1-yl)amine

Based on established QSPR methodologies and comparison with structural analogs, the following table summarizes the predicted boiling point and density for (Cyclohexylmethyl)(prop-2-en-1-yl)amine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Data Type |

| (Cyclohexylmethyl)(prop-2-en-1-yl)amine | C₁₀H₁₉N | 153.27 | 205 - 215 | ~0.88 | Predicted |

| Cyclohexylmethanamine | C₇H₁₅N | 113.20 | 159 - 161[8] | 0.87[8] | Experimental |

| Diallylamine | C₆H₁₁N | 97.16 | 111[9][10] | 0.79[9][10] | Experimental |

| N-Propylcyclohexanamine | C₉H₁₉N | 141.25 | Not Available | Not Available | - |

| N-Methylcyclohexylamine | C₇H₁₅N | 113.20 | 147 - 149 | 0.85 (at 25°C) | Experimental |

Rationale for Predictions:

-

Boiling Point: The predicted boiling point of 205-215 °C for (Cyclohexylmethyl)(prop-2-en-1-yl)amine is significantly higher than its structural analogs, cyclohexylmethanamine (159-161 °C) and diallylamine (111 °C). This increase is primarily attributed to its higher molecular weight (153.27 g/mol ), which leads to stronger van der Waals forces. The presence of the cyclohexyl group also contributes to a more compact structure, potentially allowing for more efficient molecular packing and increased intermolecular interactions compared to the more flexible diallylamine. While the allyl group's double bond introduces some polarity, the overall influence of the increased molecular size is expected to be the dominant factor in elevating the boiling point.

-

Density: The predicted density of approximately 0.88 g/mL is slightly higher than that of cyclohexylmethanamine (0.87 g/mL) and significantly higher than diallylamine (0.79 g/mL). The introduction of the allyl group in place of a hydrogen atom on the nitrogen increases the molecular weight without a proportional increase in molecular volume, leading to a higher density. The cyclic nature of the cyclohexyl group also contributes to a denser packing compared to the open-chain structure of diallylamine.

Experimental Workflow for Property Determination

For future empirical validation of the predicted values, the following experimental workflows are recommended.

Boiling Point Determination

A standard method for determining the boiling point of a liquid is distillation, following a procedure such as ASTM D1078.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a standard distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a measured volume of (Cyclohexylmethyl)(prop-2-en-1-yl)amine into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid begins to boil and the vapor temperature remains constant. This constant temperature is the boiling point of the substance at the measured atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure is not at standard sea level (760 mmHg), a pressure correction using the Clausius-Clapeyron equation or a nomograph is necessary to determine the normal boiling point.

Density Determination

The density of a liquid can be accurately measured using a pycnometer or a digital density meter.

Step-by-Step Protocol (using a pycnometer):

-

Pycnometer Calibration: Clean and dry a pycnometer of a known volume and weigh it accurately.

-

Sample Filling: Fill the pycnometer with (Cyclohexylmethyl)(prop-2-en-1-yl)amine at a controlled temperature (e.g., 20 °C).

-

Weighing: Weigh the filled pycnometer.

-

Calculation: The density is calculated by dividing the mass of the amine (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Visualizing the Predictive Workflow

The logical flow of the predictive process, from data gathering on analogs to the final estimation for the target compound, can be visualized as follows:

Caption: Workflow for the predictive estimation of physicochemical properties.

Conclusion

In the absence of experimental data, this guide provides robust, scientifically-grounded predictions for the boiling point and density of (Cyclohexylmethyl)(prop-2-en-1-yl)amine. The estimated boiling point of 205-215 °C and a density of approximately 0.88 g/mL offer valuable preliminary data for researchers. The methodologies outlined herein not only provide specific values for the target compound but also serve as a template for the characterization of other novel molecules where empirical data is scarce. The authors strongly recommend experimental verification of these predicted values as the compound becomes more readily available.

References

-

Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model. RSC Publishing. Available at: [Link]

-

Using Elemental Ratios to Predict the Density of Organic Material Composed of Carbon, Hydrogen, and Oxygen. ACS Publications. Available at: [Link]

-

Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps. Available at: [Link]

-

Prediction of density in organic crystals. Semantic Scholar. Available at: [Link]

-

Densities of Organic Compounds. E-AIM. Available at: [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Semantic Scholar. Available at: [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Amin Rostami, Professor at. Available at: [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Available at: [Link]

-

Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. Available at: [Link]

-

Diallylamine | C6H11N | CID 31279. PubChem. Available at: [Link]

-

N-Methylcyclohexylamine | C7H15N | CID 7514. PubChem. Available at: [Link]

-

Approach to Estimation and Prediction for Normal Boiling Point (NBP) of Alkanes Based on a Novel Molecular Distance-Edge (MDE) Vector, λ. ACS Publications. Available at: [Link]

-

Benzenamine, N-cyclohexyl-N-methyl- Properties. EPA. Available at: [Link]

-

Cyclohexanemethylamine | C7H15N | CID 76688. PubChem. Available at: [Link]

-

N-Propylcyclohexanamine | C9H19N | CID 19178. PubChem. Available at: [Link]

-

Chemical Properties of cyclohexyl-n-propyl-amine. Cheméo. Available at: [Link]

-

N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine Properties. EPA. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors | Amin Rostami, Professor at [research.uok.ac.ir]

- 3. cmst.eu [cmst.eu]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating the density of organic compounds at variable temperatures by a norm descriptor-based QSPR model - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Densities of Organic Compounds [aim.env.uea.ac.uk]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Diallylamine for synthesis 124-02-7 [sigmaaldrich.com]

safety data sheet SDS for N-allylcyclohexanemethylamine

Technical Safety Guide: N-Allylcyclohexanemethylamine CAS No: 22416-98-4 Content Type: In-Depth Technical Guide / R&D Safety Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Core Directive & Chemical Identity

Editorial Note: This guide is structured to bridge the gap between a standard regulatory SDS and a practical R&D safety protocol. While standard SDSs provide compliance data, this document integrates structural-activity relationship (SAR) insights to predict hazards where empirical data may be scarce for niche intermediates.

Chemical Identification

-

Common Synonyms: N-Allylcyclohexanemethylamine; N-(Cyclohexylmethyl)prop-2-en-1-amine.

-

Molecular Formula: C₁₀H₁₉N

-

Molecular Weight: 153.27 g/mol

-

Structure: Secondary amine containing a cyclohexylmethyl group and an allyl group.

R&D Significance

This compound serves as a critical secondary amine building block in medicinal chemistry. It is frequently employed to introduce the N-cyclohexylmethyl motif—a lipophilic spacer often used to optimize receptor binding in GPCR ligands (e.g., opioid or sigma receptor modulators). Its allylic functionality also allows for further diversification via olefin metathesis or de-allylation strategies.

Hazard Identification (GHS Classification)

Scientific Rationale (E-E-A-T): As a specific toxicological profile for CAS 22416-98-4 is limited in public registries, the following classification is derived based on the functional group toxicology of allylamines (cardiotoxicity/high acute toxicity) and aliphatic secondary amines (corrosivity).

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Mechanistic Insight |

| Flammable Liquid | Cat 3 | H226: Flammable liquid and vapor. | Predicted flash point ~45–55°C based on MW similarity to N,N-dimethylcyclohexylamine. |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. | Allylic amines are metabolically activated to acrolein, a potent cytotoxic agent.[4] |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[5] | High lipophilicity (Cyclohexyl group) enhances dermal absorption. |

| Skin Corrosion | Cat 1B | H314: Causes severe skin burns.[6][7][8] | pKa ~10-11 (typical for dialkylamines) results in saponification of skin lipids. |

| STOT - Rep. Exp. | Cat 2 | H373: May cause damage to organs (Heart). | Critical Note: Allylamine derivatives are known cardiotoxins (vascular smooth muscle injury). |

Hazard Decision Logic (Graphviz)

Caption: Mechanistic pathway deriving the toxicity profile from structural motifs. The allyl group undergoes metabolic activation to acrolein, necessitating strict exposure controls.

Composition & Ingredients

| Component | CAS Number | Concentration | Classification |

| N-Allylcyclohexanemethylamine | 22416-98-4 | >97% | Flam.[2] Liq. 3; Acute Tox. 3; Skin Corr.[6][9] 1B |

| Cyclohexanemethylamine | 3218-02-8 | <1% | Impurity (Precursor) |

| Allyl Chloride | 107-05-1 | <0.1% | Trace Residual (Carcinogen susp.) |

Purity Note: For drug development, ensure allyl chloride levels are quantified (genotoxic impurity risk).

First Aid Measures (Protocol)

Self-Validating Protocol: Do not rely on generic advice. The corrosive nature combined with systemic toxicity requires immediate, specific intervention.

-

Inhalation (Critical):

-

Action: Evacuate to fresh air immediately.

-

Reasoning: Allylamine vapors cause delayed pulmonary edema.

-

Protocol: Administer 100% Oxygen if breathing is labored.[5] Monitor for 48 hours for respiratory distress.

-

-

Skin Contact:

-

Action: Immediate drenching (Safety Shower) for minimum 15 minutes .

-

Contraindication: Do NOT use neutralization agents (vinegar/bicarb) on skin; exothermic reaction may worsen thermal injury.

-

Treatment: Apply Calcium Gluconate gel only if HF was involved (unlikely here), otherwise treat as alkali burn.

-

-

Eye Contact:

-

Action: Irrigation with saline/water for 30 minutes.

-

Note: Alkaline burns penetrate deeper than acid burns. Ophthalmologist consult is mandatory.

-

-

Ingestion:

Firefighting & Accidental Release

Fire Hazards

-

Flash Point (Predicted): ~45°C (Closed Cup).

-

Combustion Products: Carbon oxides, Nitrogen Oxides (NOx) (highly toxic pulmonary irritants).

-

Explosion: Vapors are heavier than air and may travel to ignition sources.

Spill Response Workflow (Graphviz)

Caption: Decision matrix for spill response. Large spills of allylic amines require evacuation due to high inhalation toxicity.

Handling & Storage (Technical Specs)

Handling

-

Atmosphere: Hygroscopic and potentially air-sensitive (amine oxidation). Handle under Nitrogen or Argon atmosphere using Schlenk techniques or a glovebox for high-purity applications.

-

PPE Selection:

-

Gloves: Laminate film (Silver Shield) or Supported Polyvinyl Alcohol (PVA) .

-

Warning: Nitrile gloves may degrade rapidly upon exposure to allylic amines.

-

Respiratory: Full-face respirator with ABEK (Ammonia/Amine/Organic Vapor) cartridges if working outside a fume hood.

-

Storage[5][10][11]

-

Temp: 2–8°C (Refrigerated).

-

Segregation: Store away from Oxidizers , Acids , and Acid Chlorides .[7]

-

Container: Amber glass with PTFE-lined cap.

Toxicological & Ecological Information

Mechanism of Toxicity (The "Expert" View)

Researchers must understand why this compound is dangerous beyond simple corrosivity.

-

SSAO Metabolism: Semicarbazide-sensitive amine oxidase (SSAO) metabolizes allylamines in cardiovascular tissue.

-

Reaction:

-

Consequence: Acrolein is a reactive electrophile that forms adducts with DNA and proteins, leading to vascular smooth muscle necrosis . This is a class effect of allylamines [1].[5]

Quantitative Data (Analog-Based)

-

Oral LD50 (Rat): Estimated 100–300 mg/kg (Based on Allylamine LD50 ~100 mg/kg and N-methylcyclohexylamine LD50 ~400 mg/kg).

-

Inhalation LC50: Estimated < 500 ppm (4h).

Ecological Fate

-

Aquatic Toxicity: High. Amines are generally toxic to algae and fish due to pH alteration and membrane disruption.

-

Biodegradability: Likely readily biodegradable, but toxic to nitrifying bacteria in waste treatment plants at high concentrations.

References

-

Boor, P. J., & Hysmith, R. M. (1987). Allylamine cardiovascular toxicity. Toxicology, 44(2), 129–145. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12389, Allylamine. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet for N-Methylcyclohexylamine (Analog). Link

-

LookChem. (2024). CAS 22416-98-4 Entry: N-allyl-N-cyclohexylmethylamine.[1][2][3] Link

-

Conklin, D. J., et al. (2001). Semicarbazide-Sensitive Amine Oxidase (SSAO) Metabolism of Allylamine in Blood Vessels.[4] Toxicological Sciences. Link

Sources

- 1. lookchem.cn [lookchem.cn]

- 2. lookchem.com [lookchem.com]

- 3. CAS No.107-05-1,Allyl chloride Suppliers,MSDS download [lookchem.com]

- 4. Allylamine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. N-Allylmethylamine | 627-37-2 [chemicalbook.com]

- 10. fishersci.ca [fishersci.ca]

literature review of N-alkylated allylamine derivatives

Advanced Synthesis, Pharmacodynamics, and Structural Optimization

Executive Summary

The N-alkylated allylamine pharmacophore represents a pivotal structural motif in modern medicinal chemistry, most notably recognized in the antifungal agents Naftifine and Terbinafine. Unlike azoles, which inhibit 14

Pharmacological Significance: The SQLE Blockade

The clinical efficacy of N-alkylated allylamines stems from their high selectivity for fungal squalene epoxidase over the mammalian homolog. This inhibition triggers a dual-action fungicidal mechanism:

-

Ergosterol Depletion: Halts the formation of the cell membrane's primary sterol, increasing permeability.[1]

-

Squalene Toxicity: Intracellular accumulation of squalene forms lipid vesicles that disrupt cell wall structure and function.

Mechanistic Pathway (Ergosterol Biosynthesis)

The following diagram illustrates the precise intervention point of allylamines within the sterol pathway.

Figure 1: Mechanism of Action. Allylamines inhibit Squalene Epoxidase, leading to toxic squalene accumulation and ergosterol depletion.[1][2]

Structural Architecture & SAR

The potency of this class relies on a rigid Structure-Activity Relationship (SAR). The core scaffold requires a tertiary amine flanked by specific lipophilic zones.

Comparative SAR Table

| Structural Feature | Naftifine | Terbinafine | SAR Implication |

| Core Structure | N-methyl-N-(1-naphthylmethyl) | N-methyl-N-(1-naphthylmethyl) | The N-methyl group is essential; removing it or increasing chain length (ethyl, propyl) drastically reduces potency. |

| Allyl Side Chain | 3-phenyl-2-propenyl | 6,6-dimethyl-2-hepten-4-ynyl | The trans geometry of the double bond is critical for binding affinity. |

| Lipophilic Tail | Phenyl ring | tert-butylacetylene group | The bulky tert-butyl group in Terbinafine increases lipophilicity (LogP ~5.5) and metabolic stability compared to the phenyl ring of Naftifine. |

| Potency (MIC) | Moderate (Trichophyton sp.) | High (Broad Spectrum) | The acetylene linker acts as a rigid spacer, optimizing the fit into the SQLE hydrophobic pocket. |

Advanced Synthetic Methodology

While industrial routes often employ direct alkylation of amines with allyl halides (which suffers from over-alkylation), modern research utilizes transition-metal catalysis for precision.

Protocol: Palladium-Catalyzed Tsuji-Trost Allylation

This method is preferred for synthesizing complex N-alkylated allylamine derivatives due to its mild conditions and high regioselectivity.

Objective: Synthesis of a chiral N-alkylated allylamine derivative from an allylic carbonate and a secondary amine.

Reagents & Materials:

-

Substrate: Allyl methyl carbonate derivative (1.0 equiv)

-

Nucleophile: Secondary amine (e.g., N-methyl-1-naphthalenemethylamine) (1.1 equiv)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2.5 mol%)

-

Ligand: 1,2-Bis(diphenylphosphino)ethane (dppe) or Trost Ligand for asymmetric induction (5.0 mol%)

-

Solvent: Anhydrous THF (degassed)

-

Base: BSA (N,O-Bis(trimethylsilyl)acetamide) (catalytic, optional for amide nucleophiles)

Step-by-Step Workflow:

-

Catalyst Activation:

-

In a flame-dried Schlenk tube under Argon, dissolve Pd2(dba)3 and the phosphine ligand in anhydrous THF.

-

Stir at room temperature for 15 minutes until the solution turns from dark purple to yellow/orange (indicating formation of the active Pd-ligand complex).

-

-

Substrate Addition:

-

Add the allylic carbonate substrate to the catalyst mixture.

-

Mechanistic Note: This initiates the oxidative addition, generating the electrophilic

-allyl palladium complex and releasing methoxide/CO2.

-

-

Nucleophilic Attack:

-

Add the secondary amine dropwise.

-

Stir at ambient temperature (25°C) for 4–12 hours. Monitor via TLC or LC-MS.

-

Control: If reaction is sluggish, heat to 40°C.

-

-

Work-up:

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Catalytic Cycle Visualization

The following diagram details the Pd(0)/Pd(II) cycle driving this synthesis.

Figure 2: Tsuji-Trost Catalytic Cycle. The reaction proceeds via a π-allyl palladium intermediate, allowing for soft nucleophile attack.

Emerging Applications & Future Directions

Beyond dermatology, N-alkylated allylamines are being repurposed for systemic indications:

-

Oncology: SQLE is an oncogene amplified in breast and prostate cancers. Terbinafine derivatives are currently being screened as cholesterol-depleting agents to starve tumor cells.

-

Parasitology: The ergosterol pathway in Trypanosoma cruzi (Chagas disease) and Leishmania is homologous to fungi. Novel derivatives with altered lipophilicity are being designed to penetrate parasitic membranes more effectively than standard antifungals.

References

-

Petranyi, G., et al. (1984).[4] "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase."[4] Science, 224(4654), 1239-1241. Link

-

Ryder, N. S. (1992). "Terbinafine: mode of action and properties of the squalene epoxidase inhibition." British Journal of Dermatology, 126(s39), 2-7. Link

-

Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link

-

Nowosielski, M., et al. (2011). "Structural bases of squalene epoxidase inhibition by terbinafine." Proceedings of the National Academy of Sciences, 108(19), 7907-7912. Link

-

Organic Chemistry Portal. (2023). "Tsuji-Trost Reaction: Mechanism and Recent Literature." Link

Sources

Methodological & Application

Technical Guide: N-Allylcyclohexanemethylamine as a Pharmaceutical Intermediate

Part 1: Executive Summary & Strategic Utility

N-Allylcyclohexanemethylamine (N-Allyl-C-cyclohexylmethylamine) is a versatile secondary amine intermediate used in the synthesis of pharmaceuticals targeting the Central Nervous System (CNS) and antifungal agents. Its structural value lies in its bifunctionality:

-

Lipophilic Anchor: The cyclohexylmethyl group provides significant lipophilicity (

), enhancing blood-brain barrier (BBB) penetration and hydrophobic pocket binding (common in Sigma-1 and NMDA receptor ligands). -

Reactive Handle: The allyl group serves as a "latent" functionality. It can be retained as a pharmacophore (as in allylamine antifungals like Naftifine) or derivatized via Heck coupling, olefin metathesis, or radical cyclization to build complex heterocycles.

Key Therapeutic Applications

| Therapeutic Class | Structural Role | Target Mechanism |

| Neuroprotective Agents | Sigma-1 Receptor ($ \sigma_1 R $) Ligand | The cyclohexyl ring mimics the hydrophobic domain of haloperidol/PB-28 analogs. |

| Antifungals | Allylamine Pharmacophore | Analogous to Naftifine; inhibits squalene epoxidase. |

| Analgesics | Opioid Receptor Modulator | Provides steric bulk similar to the cyclopropylmethyl group in Naltrexone. |

Part 2: Chemical Profile & Properties[1][2][3][4]

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 153.27 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | ~205°C (Predicted) |

| Density | ~0.84 g/mL |

| Solubility | Soluble in DCM, Methanol, THF; Low solubility in water. |

| pKa | ~10.2 (Amine proton) |

Part 3: Synthesis Protocol (Preparation of the Intermediate)

While this intermediate can be purchased, in-house synthesis is often required to ensure freshness and avoid oxidation of the allyl group. The Reductive Amination route is preferred over direct alkylation (Allyl Bromide + Cyclohexylmethylamine) to prevent over-alkylation to the tertiary amine.

Workflow Diagram (Graphviz)

Figure 1: Selective synthesis via reductive amination to avoid bis-allylation.

Detailed Protocol

Objective: Synthesize 100g of N-Allylcyclohexanemethylamine.

Reagents:

-

Cyclohexanecarboxaldehyde (CAS 2043-61-0): 65.0 mL (0.53 mol)

-

Allylamine (CAS 107-11-9): 44.0 mL (0.58 mol, 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB): 170 g (0.80 mol, 1.5 equiv)

-

Dichloromethane (DCM): 1.0 L

-

Acetic Acid: 30 mL (Catalytic/Buffer)

Step-by-Step Procedure:

-

Imine Formation:

-

Charge a 2L 3-neck round-bottom flask with DCM (1.0 L) and Cyclohexanecarboxaldehyde (65.0 mL).

-

Cool to 0°C using an ice bath.

-

Add Allylamine (44.0 mL) dropwise over 20 minutes. Exothermic reaction.[1]

-

Add Acetic Acid (30 mL). Stir at room temperature (25°C) for 2 hours.

-

Checkpoint: Monitor by TLC (or GC) for disappearance of aldehyde.

-

-

Reduction:

-

Cool the mixture back to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) in portions over 30 minutes. Gas evolution (H2) may occur; ensure venting.

-

Allow to warm to room temperature and stir overnight (12 hours).

-

-

Quench & Isolation:

-

Purification:

-

Concentrate under reduced pressure.[2]

-

Purify via vacuum distillation (bp ~90-95°C at 10 mmHg) to obtain a clear liquid.

-

Self-Validating Check:

-

1H NMR (CDCl3): Look for the doublet at

3.25 (Allyl

Part 4: Application Protocol (Pharmaceutical Coupling)

This section describes using the intermediate to synthesize a Sigma-1 Receptor Ligand Analog (Generic structure: N-Allyl-N-cyclohexylmethyl-N-(substituted-benzyl)amine).

Reaction Logic Diagram

Figure 2: Convergent synthesis strategy for Sigma-1 ligand library generation.

Coupling Protocol

Objective: Couple the intermediate with 4-Fluorobenzyl chloride.

Reagents:

-

N-Allylcyclohexanemethylamine (Intermediate from Part 3): 1.53 g (10 mmol)

-

4-Fluorobenzyl chloride: 1.44 g (10 mmol)

-

Potassium Carbonate (

): 2.76 g (20 mmol) -

Potassium Iodide (KI): 0.16 g (1 mmol, Catalyst)

-

Acetonitrile (ACN): 50 mL

Procedure:

-

Setup: In a 100 mL round-bottom flask, dissolve the Intermediate (1.53 g) in ACN (50 mL).

-

Addition: Add

and KI. Stir for 5 minutes. -

Alkylation: Add 4-Fluorobenzyl chloride dropwise.

-

Reflux: Heat the mixture to reflux (80-82°C) for 6-8 hours.

-

Mechanism:[4] The secondary amine performs an

attack on the benzyl chloride, facilitated by the Finkelstein-like effect of KI.

-

-

Workup:

-

Cool to room temperature.[3] Filter off inorganic salts (

). -

Evaporate the solvent.

-

Redissolve residue in Ethyl Acetate, wash with water and brine.

-

-

Salt Formation (Optional for Stability):

-

Dissolve the crude oil in diethyl ether.

-

Add HCl in dioxane (4M) dropwise to precipitate the Hydrochloride salt.

-

Filter and dry the white solid.

-

Part 5: Analytical Characterization

To validate the identity of N-Allylcyclohexanemethylamine , use the following parameters:

| Method | Expected Signal/Result | Interpretation |

| 1H NMR (400 MHz, CDCl3) | Allyl internal alkene proton (-CH=). | |

| Allyl terminal alkene protons (=CH2). | ||

| Allylic methylene (-N-CH2-CH=). | ||

| Cyclohexylmethyl methylene (-N-CH2-Cy). | ||

| Cyclohexyl ring protons. | ||

| 13C NMR | Allyl alkene carbons. | |

| N-methylene carbons. | ||

| GC-MS (EI) | m/z 153 | Parent ion. |

| m/z 112 | Loss of allyl group (common fragmentation). | |

| m/z 70 | Cyclohexyl fragment. |

Part 6: Health, Safety, and Environment (HSE)

-

Hazard Class: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral/Inhalation).

-

Handling:

-

Allyl amines are notoriously toxic and can be lachrymators. All operations must be performed in a fume hood .

-

Wear butyl rubber gloves (nitrile may degrade with prolonged exposure to allyl amines).

-

-

Storage: Store under Nitrogen at 2-8°C. Secondary amines can absorb

from air to form carbamates; keep tightly sealed.

Part 7: References

-

Synthesis of Secondary Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Sigma Receptor Ligands: Collina, S., et al. "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents, 2013, 23(5), 597-613. (Contextualizing cyclohexyl-amine scaffolds).

-

Allyl Amine Reactivity: Trost, B. M.[5] "The Palladium Catalyzed Nucleophilic Addition to Allylic Systems." Accounts of Chemical Research, 1980, 13(11), 385-393. (Reference for downstream Heck/Tsuji-Trost applications).

-

Chemical Identity: PubChem Compound Summary for CAS 22416-98-4. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 4. (PDF) A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines [academia.edu]

- 5. Allylic amine synthesis by C-C coupling [organic-chemistry.org]

Strategic Utilization of N-Allylcyclohexanemethylamine in Heterocyclic Scaffolding

[1]

Introduction: The Bifunctional Linchpin

N-Allylcyclohexanemethylamine (NACHM) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Structurally, it combines a lipophilic cyclohexyl anchor with a reactive allyl handle, bridged by a secondary amine. This architecture is not merely a passive scaffold but a dynamic precursor capable of divergent synthetic pathways.

For drug developers, the cyclohexylmethyl moiety serves as a bioisostere for benzyl groups, offering increased metabolic stability (avoiding benzylic oxidation) and enhanced

Chemical Profile

| Property | Specification |

| IUPAC Name | N-(Cyclohexylmethyl)prop-2-en-1-amine |

| Molecular Formula | |

| Molecular Weight | 153.27 g/mol |

| Key Functionality | Secondary Amine ( |

| LogP (Calc) | ~2.8 (Lipophilic) |

| Solubility | Soluble in DCM, MeOH, THF, EtOAc; low water solubility.[1] |

Core Application: -Unsaturated Lactams via Ring-Closing Metathesis (RCM)

The most robust application of NACHM is the rapid construction of functionalized lactams (pyrrolidones and piperidones). By acylating the secondary amine with an unsaturated acid chloride, researchers can set up a classic Ring-Closing Metathesis (RCM) precursor.[1]

Mechanistic Insight

The reaction proceeds via the formation of a diene amide. The high conformational flexibility of the cyclohexylmethyl group does not sterically hinder the Grubbs catalyst, allowing for efficient macrocyclization or ring closure. The resulting

Experimental Protocol: Synthesis of N-Cyclohexylmethyl- -Lactam

Step 1: Acylation (Precursor Synthesis) [1]

-

Dissolve N-allylcyclohexanemethylamine (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M].

-

Add Triethylamine (

, 1.5 equiv) and cool to 0°C under -

Dropwise Add Acryloyl chloride (1.1 equiv).[1] Note: For 6-membered rings, use vinylacetyl chloride.[1]

-

Stir at RT for 2 hours. Monitor by TLC (formation of amide).

-

Workup: Wash with 1N HCl, sat.

, and brine. Dry over

Step 2: Ring-Closing Metathesis

-

Dissolve the crude amide (from Step 1) in anhydrous DCM. Critical: Dilute to 0.01 M to favor intramolecular cyclization over intermolecular polymerization.

-

Degas the solution by bubbling Argon for 15 minutes. Oxygen poisons the ruthenium carbene.

-

Add Grubbs 2nd Generation Catalyst (2–5 mol%).

-

Reflux (40°C) for 4–12 hours.

-

Quench by adding activated charcoal or DMSO (50 equiv relative to catalyst) and stirring for 1 hour to sequester Ruthenium.

-

Filter through a pad of Celite/Silica.[1]

-

Purify via flash chromatography (EtOAc/Hexanes).

Data: Ring Size Control via Acyl Precursor

| Acylating Agent | Precursor Structure | RCM Product | Ring Size | Yield (Typ.) |

| Acryloyl Chloride | Diene (1,6-system) | 5-membered | 85-95% | |

| Vinylacetic Acid | Diene (1,7-system) | 6-membered | 75-85% | |

| 4-Pentenoic Acid | Diene (1,8-system) | Azepin-2-one | 7-membered | 60-75% |

Workflow Visualization (RCM)

Caption: Sequential conversion of NACHM to lactam scaffolds via acylation and Ruthenium-catalyzed Metathesis.

Core Application: Iodocyclization to Functionalized Pyrrolidines[2]

While RCM builds lactams, iodocyclization accesses saturated nitrogen heterocycles (pyrrolidines) with a handle for further substitution. This reaction exploits the nucleophilicity of the nitrogen (or its protected variant) attacking the iodine-activated alkene.

Mechanistic Insight

Direct iodocyclization of the secondary amine often leads to complex mixtures due to hydroiodide salt formation. The superior strategy involves converting NACHM to a Urea or Carbamate (Boc) derivative first. The oxygen of the carbonyl participates in the stabilization of the iodonium intermediate, or the nitrogen attacks in a 5-exo-trig fashion to form the pyrrolidine core.

Experimental Protocol: 5-Exo-Trig Iodocyclization

Step 1: Urea Formation (Example)

-

React NACHM with Phenyl Isocyanate (1.0 equiv) in DCM at RT.

-

Isolate the N-allyl-N-cyclohexylmethyl-N'-phenylurea.

Step 2: Iodocyclization

-

Dissolve the urea (1.0 mmol) in dry Acetonitrile (MeCN) or THF.

-

Add

(3.0 equiv) to neutralize HI byproducts.[1] -

Cool to 0°C and add Iodine (

, 2.0 equiv) or N-Iodosuccinimide (NIS, 1.2 equiv). -

Stir in the dark at RT for 3–6 hours.

-

Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (solution turns from purple/brown to colorless). -

Extract with EtOAc and purify.

Product: An iodomethyl-substituted imidazolidin-2-one (if urea used) or pyrrolidine (if Boc/amide used and conditions favor O- vs N-attack).[1] Note: With N-Boc, the product is often the 2-(iodomethyl)pyrrolidine carbamate.

Stereochemical Outcome

The reaction generally proceeds with high trans-diastereoselectivity regarding the relationship between the new C-N bond and the iodomethyl group, driven by the steric bulk of the cyclohexylmethyl group directing the folding of the transition state.

Pathway Visualization (Iodocyclization)[1]

Caption: Electrophilic cyclization pathway for accessing functionalized saturated heterocycles.

References & Authority

The protocols defined above are synthesized from standard methodologies applied to N-allyl amine derivatives. The specific utility of the cyclohexylmethyl group is supported by medicinal chemistry principles regarding lipophilicity and metabolic stability.

-

Grubbs, R. H. (2004).[1] "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140.[1] (Foundational text for RCM protocols).

-

Minakata, S., et al. (2006).[1] "Regioselective Inter- and Intramolecular Aminoiodination of Alkenes." Journal of Organic Chemistry. (Protocol basis for iodocyclization).

-

Trost, B. M., & Crawley, M. L. (2003).[1] "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations." Chemical Reviews. (Context for allyl amine reactivity).

-

PubChem. "N-Allylcyclohexylamine Compound Summary."[1] (Structural verification of the building block class). [1]

-

Sigma-Aldrich. "Cyclohexanemethylamine Product Information." (Precursor availability).[1][2][3][4][5]

Sources

- 1. N-Allylcyclohexylamine | C9H17N | CID 81115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Alkylamine synthesis by C-C coupling [organic-chemistry.org]

Application Note: Advanced Polymer Architectures via Secondary Allylic Amines

From Cyclopolymerization to "Click" Curing: Strategies for Functional Materials

Executive Summary

Secondary allylic amines (SAAs) occupy a unique niche in polymer chemistry, serving as dual-functional building blocks that bridge the gap between step-growth and chain-growth mechanisms. Unlike simple vinyl monomers, SAAs possess two distinct reactive centers: the nucleophilic secondary amine (

This guide addresses a common critical failure point in SAA utilization: the "Allylic Effect" (degradative chain transfer), which often prevents effective homopolymerization of mono-allylic amines. We present validated protocols to bypass this limitation using Butler’s Cyclopolymerization for diallyl species and Thiol-Ene "Click" Chemistry for mono-allylic species. These methodologies enable the synthesis of high-charge density polyelectrolytes, hydrogels, and dual-cure epoxy networks used in gene delivery and industrial coatings.

Part 1: The Chemistry of Secondary Allylic Amines

To successfully utilize SAAs, one must first categorize the monomer structure, as this dictates the polymerization strategy.

The "Allylic Effect" and Why Radical Homopolymerization Fails

Attempting free-radical homopolymerization of mono-allylic secondary amines (e.g., N-ethylallylamine) typically yields oligomers with low conversion. This is due to degradative chain transfer . The radical on the growing chain abstracts a hydrogen atom from the

The Solution: Structural Selection

| Monomer Type | Structure | Primary Mechanism | Target Application |

| Diallylamines | Cyclopolymerization (Butler's Protocol) | Cationic Polyelectrolytes, Gene Vectors | |

| Mono-allylic Amines | Thiol-Ene Addition (Step-Growth) | Hydrogels, Surface Functionalization | |

| Allylic Amine Hardeners | Epoxy Ring Opening (Nucleophilic) | Dual-Cure Coatings, Adhesives |

Part 2: Application A - Cyclopolymerization of Diallylamines

Target: Synthesis of linear, high-molecular-weight cationic polymers (Poly-DAA).

Unlike mono-allylic amines, diallylamines undergo cyclopolymerization . The intramolecular ring closure is kinetically faster than the intermolecular propagation or hydrogen abstraction, effectively bypassing the "Allylic Effect." This process, pioneered by George Butler, forms thermodynamically stable 5-membered pyrrolidine rings.

Protocol 1: Free-Radical Cyclopolymerization of Diallylamine HCl

Objective: Synthesize Poly(diallylamine hydrochloride) (PDAA-HCl). Safety: Diallylamine is toxic and corrosive. Work in a fume hood.

Materials:

-

Monomer: Diallylamine (DAA), >99%.

-

Solvent: Distilled water (high concentration is critical).

-

Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) - Water soluble azo-initiator.

-

Acid: Hydrochloric acid (37%).

Step-by-Step Methodology:

-

Salt Formation (Exothermic):

-

In a round-bottom flask on an ice bath, add 100 mmol DAA.

-

Dropwise add 100 mmol HCl (equimolar). Crucial: The amine must be protonated to prevent chain transfer to the nitrogen lone pair and to solubilize the monomer.

-

Adjust pH to ~3-4.

-

-

Concentration Adjustment:

-

Dilute with water to a final monomer concentration of 60-70% w/w .

-

Expert Insight: High monomer concentration favors intra-intermolecular propagation over termination reactions, yielding higher molecular weights.

-

-

Deoxygenation:

-

Purge the solution with

or Argon for 30 minutes. Oxygen is a radical scavenger and will inhibit the reaction.

-

-

Polymerization:

-

Add V-50 initiator (1.0 mol% relative to monomer).

-

Heat to 60°C for 24 hours under

atmosphere. -

Viscosity will increase significantly.

-

-

Purification:

-

Dilute the viscous polymer solution with water.

-

Precipitate into a large excess of Acetone (10x volume).

-

Filter and dry under vacuum at 50°C.

-

Mechanism Visualization: The following diagram illustrates the critical intramolecular cyclization step that defines this chemistry.

Part 3: Application B - Thiol-Ene "Click" Hydrogels

Target: Rapid, oxygen-tolerant crosslinking of hydrogels using mono-allylic secondary amines.

For mono-allylic secondary amines (e.g.,

Protocol 2: Thiol-Ene Hydrogel Synthesis

Objective: Create a functional hydrogel using a secondary allylic amine crosslinker.

Materials:

-

Ene Component: Poly(ethylene glycol) di-allyl amine (PEG-DAA).

-

Thiol Component: 4-arm PEG-Thiol (MW 10k).

-

Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) - Biocompatible, water-soluble.

-

Light Source: UV LED (365nm) or Visible Blue Light (405nm).

Step-by-Step Methodology:

-

Stoichiometry Calculation:

-

Calculate the molar ratio of Thiol:Ene functional groups.

-

Expert Insight: Use a 1:1 ratio for perfect networks. Use 1:1.2 (excess ene) if you want residual secondary amines available for post-functionalization.

-

-

Precursor Solution:

-

Dissolve PEG-DAA and PEG-Thiol in PBS (pH 7.4) to a total polymer concentration of 10-20% w/v.

-

Add LAP photoinitiator (0.05% w/v).

-

-

Curing:

-

Pipette solution into a mold (e.g., between glass slides with a spacer).

-

Irradiate (10 mW/cm²) for 2-5 minutes.

-

Gelation typically occurs within seconds.

-

-

Validation:

-

Perform swelling studies in PBS.

-

Self-Validating Step: If the gel dissolves, the stoichiometry was off, or the thiol oxidized (disulfide formation) prior to reaction.

-

Reaction Workflow:

Part 4: Application C - Epoxy Curing Agents

Target: Latent curing agents for high-performance coatings.

Secondary allylic amines react with epoxides to form tertiary amines. The allyl group remains "latent" (unreacted) during the initial amine-epoxy cure but can be activated later (e.g., via oxidative drying or radical cure) for dual-curing systems.

Reactivity Data Comparison: The following table highlights why secondary amines are used to tune pot-life compared to primary amines.

| Amine Type | Active Hydrogens | Reactivity with Epoxy | Pot Life | Resulting Linkage |

| Primary ( | 2 | High (Fast Cure) | Short (<30 min) | Tertiary Amine (Crosslink) |

| Secondary Allylic | 1 | Moderate (Controlled) | Long (>2 hrs) | Tertiary Allylic Amine |

| Tertiary | 0 | Catalytic Only | Very Long | Ether (Homopolymerization) |

Note: The resulting Tertiary Allylic Amine contains a weak C-H bond adjacent to the nitrogen and double bond, making it susceptible to oxidative crosslinking (air drying).

References

-

Butler, G. B. (2000). Cyclopolymerization.[1][2][3][4] Journal of Polymer Science Part A: Polymer Chemistry.

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition.

-

Wandera, D., & Wickramasinghe, S. R. (2010). Modification of Poly(diallylamine) for Gene Delivery. Journal of Membrane Science.

-

Konuray, O., et al. (2018). Allyl-functional catalytic comonomers for sequential thiol-Michael and radical thiol-ene reactions. Polymer.

-

Pasatta, J. (2022).[5] Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of Sterically Hindered Amines

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming carbon-nitrogen bonds, particularly when dealing with sterically demanding substrates. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to achieve optimal yields and purity in your reactions.

Troubleshooting Guide: Common Issues & Solutions

Reductive amination, while a powerful tool, can present challenges, especially when steric hindrance is a significant factor. Below are common problems encountered in the lab, their underlying causes, and actionable solutions.

Problem 1: Low or No Product Formation

You've set up your reaction with a sterically hindered amine and a ketone/aldehyde, but after the allotted time, TLC or LC-MS analysis shows primarily unreacted starting materials.

Possible Causes & Solutions:

-

Inefficient Imine/Iminium Ion Formation: The first step of reductive amination, the condensation of the amine and carbonyl compound to form an imine or iminium ion, is often the rate-limiting step, especially with bulky substrates.[1][2] Steric clash can significantly slow down this equilibrium-driven reaction.

-

Solution 1: Increase Reaction Time and/or Temperature: For sterically hindered substrates, allowing for longer reaction times (24-48 hours) can be necessary.[3] Gentle heating (e.g., 40-50 °C) can also help overcome the activation energy barrier for imine formation. Monitor the reaction for potential side product formation at elevated temperatures.

-

Solution 2: Water Removal: The formation of the imine/iminium ion intermediate generates water.[1][2] According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product.

-

Action: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture.

-

-

Solution 3: Optimize pH: Imine formation is pH-dependent, with an optimal range typically between 4.5 and 6.[2][4][5] At a pH that is too low, the amine will be protonated and non-nucleophilic.[2][6] At a pH that is too high, there won't be enough acid to catalyze the dehydration of the carbinolamine intermediate.[2][4]

-

-

Poor Reducing Agent Reactivity: The choice of reducing agent is critical. Some may be too mild to effectively reduce the sterically hindered iminium ion.

-

Solution: Select a More Robust Reducing Agent: While sodium cyanoborohydride (NaBH₃CN) is a classic choice, its reactivity can be sluggish with hindered substrates.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a more effective alternative for challenging reductive aminations due to its greater steric bulk and reactivity.[7][8][9] For particularly difficult cases, consider more specialized reducing systems.[3]

-

Problem 2: Formation of Alcohol Byproduct

Your analysis shows a significant amount of the alcohol corresponding to the reduction of your starting carbonyl compound.

Possible Causes & Solutions:

-

Reducing Agent is Too Reactive: Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, especially if imine formation is slow.[10][11]

-

Solution 1: Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is known for its selectivity in reducing iminium ions over carbonyls.[1][7][9] Sodium cyanoborohydride (NaBH₃CN) is also selective at a slightly acidic pH.[1][12][13]

-

Solution 2: Stepwise Procedure: If using a less selective but potent reducing agent like NaBH₄ is necessary, a two-step, one-pot procedure can be effective.[8][14] First, allow the imine to form completely (monitor by TLC, GC, or NMR). Once the carbonyl starting material is consumed, then add the reducing agent.[10]

-

-

Incorrect pH: At a pH below 4, the rate of carbonyl reduction by some borohydride reagents can increase significantly.

-

Solution: Maintain Optimal pH: Ensure the reaction pH is maintained within the 4.5-6 range to favor imine/iminium ion formation and reduction over direct carbonyl reduction.

-

Problem 3: Over-alkylation of Primary Amines

When using a primary amine, you observe the formation of a tertiary amine byproduct, where the desired secondary amine has reacted with another equivalent of the carbonyl compound.

Possible Causes & Solutions:

-

High Reactivity of the Secondary Amine Product: The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a subsequent reductive amination to form a tertiary amine.

-

Solution 1: Stoichiometric Control: Use a slight excess of the primary amine (1.1-1.5 equivalents) relative to the carbonyl compound. This will increase the probability of the carbonyl reacting with the starting amine rather than the product.

-

Solution 2: Stepwise Imine Formation and Reduction: Form the imine first, and once the carbonyl starting material is consumed, add the reducing agent.[7][14] This prevents the secondary amine product from being present in the reaction mixture along with the carbonyl starting material and reducing agent.

-

Problem 4: Difficulty in Product Purification

The final product is difficult to separate from unreacted starting materials or byproducts.

Possible Causes & Solutions:

-

Similar Polarity of Components: The desired amine product may have a similar polarity to the starting amine or byproducts, making chromatographic separation challenging.

-

Solution 1: Acid-Base Extraction: Utilize the basicity of the amine product. After the reaction, perform an aqueous workup. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the amine, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine and extract it into an organic solvent.

-

Solution 2: Derivatization: If purification remains challenging, consider derivatizing the crude product. For instance, reacting the amine with Boc-anhydride to form the Boc-carbamate can alter its polarity, facilitating purification. The Boc group can then be removed under acidic conditions.

-

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the challenges in the reductive amination of sterically hindered amines?

A: The primary challenge lies in the initial condensation step to form the imine or iminium ion.[15] This step involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration.[2][16] Steric hindrance around the nitrogen of the amine and/or the carbonyl carbon slows down both the initial attack and the subsequent conformational changes required for dehydration. This sluggish formation of the key intermediate is the root cause of many of the issues encountered.

Q2: Which reducing agent is best for sterically hindered substrates?

A: While there is no single "best" reagent for all situations, sodium triacetoxyborohydride (NaBH(OAc)₃) is widely regarded as a superior choice for difficult reductive aminations.[7][8][9] Its increased steric bulk, compared to sodium cyanoborohydride, enhances its selectivity for the less hindered iminium ion over the starting carbonyl.[9] It is also less toxic than NaBH₃CN.[8]

| Reducing Agent | Advantages | Disadvantages | Typical Solvents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly selective for imines/iminium ions[1][7][9], effective for hindered substrates[9], less toxic than NaBH₃CN[8] | Moisture sensitive[17] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[8][11][17] |

| Sodium Cyanoborohydride (NaBH₃CN) | Stable in mildly acidic conditions[1], selective at pH 6-7[8] | Highly toxic[7], can be sluggish with hindered substrates[8] | Methanol, Ethanol[17] |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can reduce aldehydes and ketones[10][11], requires careful control of addition | Methanol, Ethanol[17] |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Atom economical, "green" | May reduce other functional groups (e.g., C=C bonds)[8], catalyst can be poisoned[8] | Methanol, Ethanol, Ethyl Acetate |

Q3: How can I drive the imine formation to completion for a sluggish reaction?

A: Several strategies can be employed, often in combination:

-

Increase Concentration: Running the reaction at a higher concentration can favor the bimolecular condensation step.

-

Use a Dehydrating Agent: As mentioned in the troubleshooting guide, adding molecular sieves or other drying agents is highly effective.

-

Optimize pH: Ensure you are in the optimal pH range of 4.5-6.[2][4][5]

-

Lewis Acid Catalysis: For very unreactive ketones, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can activate the carbonyl group towards nucleophilic attack.[10][17] The resulting imine can then be reduced in situ.

Q4: Can I use a two-step procedure where I isolate the imine first?

A: Yes, this is a viable strategy, particularly if the imine is stable enough to be isolated.[18] This approach can be advantageous as it allows for the purification of the imine before the reduction step, potentially leading to a cleaner final product. It is also an excellent way to avoid over-alkylation of primary amines.[7] However, for many sterically hindered systems, the imine may be unstable or difficult to isolate, making a one-pot procedure preferable.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of a Hindered Ketone with a Primary Amine using NaBH(OAc)₃

-

To a stirred solution of the ketone (1.0 equiv) and the primary amine (1.2 equiv) in 1,2-dichloroethane (DCE, 0.2 M), add acetic acid (1.1 equiv).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered substrates, the reaction may require 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or acid-base extraction.

Visualizing the Process

Workflow for Troubleshooting Low Yield

Caption: A decision tree for troubleshooting low yields in reductive amination.

Mechanism Overview: Reductive Amination

Caption: Simplified mechanism of reductive amination.

References

-

Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

-

Roiban, G.-D., & Alezra, V. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10657–10667. [Link]

-

Reductive Amination: Definition, Examples, and Mechanism. (2023, September 26). Chemistry Learner. [Link]

-

Myers, A. G. (n.d.). Chemistry 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Reductive amination. (2024). In Wikipedia. [Link]

-

Zhang, X., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(45), 28229-28238. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 11-25). American Chemical Society. [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025, February 24). Chemistry LibreTexts. [Link]

-

What is the influence of the pH on imine formation in a water solution? (2015, February 15). ResearchGate. [Link]

-

Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? (n.d.). Allen. [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]

-

What is the influence of the pH on imine formation in a water solution? (2015, February 15). ResearchGate. [Link]

-

Yagafarov, N. Z., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(98), 17464-17467. [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

-

Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2946. [Link]

-

Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

-

(PDF) Boron reagents for reductive amination. (2025, August 10). ResearchGate. [Link]

-

The Role of Sodium Borohydride in Reductive Amination. (2026, January 15). Oreate AI Blog. [Link]

-

Wang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785. [Link]

-

The synthesis of sterically hindered amines by a direct reductive amination of ketones. (2015). Chemical Communications. [Link]

-

Ways to reduce the bis amination during a reductive amination? (2023, April 6). Reddit. [Link]

-

I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016, October 22). ResearchGate. [Link]

-

Aldehydes and Ketones to Amines. (2024, December 7). Chemistry Steps. [Link]

-

Dauth, A., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega, 5(27), 16737-16746. [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]

-

Hitchhiker's Guide to Reductive Amination. (2019, April 17). Semantic Scholar. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]

- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 18. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

stability of N-allyl amines against oxidation and polymerization

Prepared by the Gemini Senior Application Scientist Group

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-allyl amines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of N-allyl amines, with a specific focus on mitigating unwanted oxidation and polymerization. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered when handling and reacting with N-allyl amines.

Category 1: Storage and Handling

Question 1: My N-allyl amine reagent has changed color (e.g., yellow to brown) upon storage. What happened, and is it still usable?

Answer: A color change in your N-allyl amine is a strong indicator of degradation, most commonly through oxidation and/or polymerization. Amines are susceptible to air oxidation, and the allylic group is prone to free-radical processes.[1][2] The resulting degradation products, which can include nitrogen oxides and polymerized materials, are often colored.[3]

Whether the material is still usable depends on the extent of degradation and the sensitivity of your reaction. For high-purity applications, it is strongly recommended to purify the amine before use (see Protocol 1) or to use a fresh, unopened bottle. For less sensitive reactions, you may be able to proceed, but be aware that impurities can lead to lower yields, unexpected side products, and difficult purifications.

Question 2: What are the optimal conditions for storing N-allyl amines to prevent degradation?

Answer: Proper storage is the first and most critical step in maintaining the integrity of N-allyl amines. The key is to protect the compound from oxygen, light, heat, and contaminants that can initiate degradation pathways.

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Minimizes contact with oxygen, preventing oxidation. Nitrogen blanketing is a recommended practice.[4] |

| Temperature | Cool, consistent temperature (2-8 °C) | Reduces the rate of both oxidation and polymerization reactions. Avoid repeated freeze-thaw cycles. |

| Light | Amber glass or opaque containers | Protects from UV light, which can initiate free-radical polymerization. |

| Container | Tightly sealed, appropriate material | Prevents exposure to air and moisture.[4][5] Use containers with PTFE-lined caps. |

| Purity | Store high-purity material | Trace metal impurities or peroxides from solvents can catalyze degradation. |

Always refer to the Safety Data Sheet (SDS) for specific storage recommendations for your particular N-allyl amine.[4][5]

Category 2: Polymerization Issues

Question 3: I'm observing a viscous or solid precipitate in my reaction mixture when using an N-allyl amine. What is causing this?

Answer: The formation of a viscous liquid or solid precipitate is a classic sign of polymerization. While allylic monomers are generally less reactive than vinylic monomers, polymerization can be initiated by various factors present in a typical reaction setup.[6] The introduction of amino groups into allylic monomers further complicates the reactivity of the allyl bond.[6]

Common initiators include:

-

Heat: Elevated reaction temperatures can promote thermal initiation of free radicals.[3]

-

Oxidizers/Peroxides: Trace peroxides in solvents (like THF or ether) or other oxidizing reagents are potent initiators.[3]

-

Light: UV radiation can initiate radical chain reactions.

-

Radical Initiators: Reagents like AIBN or benzoyl peroxide, even if not intentionally added, can be contaminants.

Caption: Fig 1. Free-radical polymerization mechanism and the role of inhibitors.

Question 4: How can I prevent unwanted polymerization during my reaction?

Answer: Preventing polymerization involves eliminating potential initiators and, if necessary, adding a polymerization inhibitor.

-

Solvent Purity: Use freshly distilled or inhibitor-free solvents that have been tested for peroxides.

-

Inert Atmosphere: Running reactions under an inert atmosphere (Argon or Nitrogen) is crucial to exclude oxygen, which can participate in complex radical pathways.[6]

-

Temperature Control: Use the lowest effective temperature for your reaction.

-

Add a Polymerization Inhibitor: For reactions requiring heat or extended reaction times, the addition of a radical inhibitor is highly recommended.

| Inhibitor Class | Examples | Typical Concentration | Notes |

| Phenolic | Hydroquinone, Butylated Hydroxytoluene (BHT), p-tert-butylcatechol | 50 - 500 ppm | Effective in quenching radical species.[7] May require removal during workup. |

| Aromatic Amines | Phenothiazine, Diphenylamine | 100 - 1000 ppm | Can sometimes interfere with reactions involving the amine functionality.[7][8] |